molecular formula C40H47N6O7P B608106 DMT-dI Phosphoramidite CAS No. 141684-35-7

DMT-dI Phosphoramidite

Cat. No.: B608106
CAS No.: 141684-35-7
M. Wt: 754.8 g/mol
InChI Key: ZKGZROFWRPJVEB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Cycle Steps

  • Detritylation:

    • Reagent: Trichloroacetic acid (TCA) in dichloromethane .

    • Mechanism: Removal of the acid-labile DMT group to expose the 5'-OH for coupling.

    • Critical Factor: Excess TCA or prolonged reaction time causes depurination, reducing yield .

  • Coupling:

    • Reagent: DMT-dI Phosphoramidite activated by 5-(ethylthio)-1H-tetrazole (ETT) .

    • Mechanism: The 5'-OH attacks the activated phosphoramidite, forming a phosphite triester linkage.

    • Efficiency: Coupling rates exceed 99% under optimized conditions .

  • Capping:

    • Reagent: Acetic anhydride and N-methylimidazole .

    • Purpose: Acetylation of unreacted 5'-OH groups to prevent deletion mutations.

  • Oxidation:

    • Reagent: Iodine/water/pyridine or m-chloroperoxybenzoic acid (mCPBA) .

    • Mechanism: Converts unstable phosphite triesters to stable phosphate triesters.

    • Side Reactions: TBHP oxidation leads to undesired t-BuO substitutions, while mCPBA avoids this .

Table 1: Reaction Conditions for this compound in SPOS

StepReagents/TimeSide ReactionsYield Impact
Detritylation3% TCA, 1.5 minDepurination if prolongedUp to 10% loss
CouplingETT, 5 minIncomplete activation<1% failure
OxidationmCPBA, 1 minNone with mCPBA>99% purity

Stability and Storage

  • Degradation: Phosphoramidites like DMT-dI are moisture-sensitive and degrade via hydrolysis of the P–N bond .

  • Storage: Stable for 3 weeks at −20°C under argon .

Comparative Reactivity

This compound exhibits slower coupling kinetics compared to thymidine amidites due to steric hindrance from the hypoxanthine base . This necessitates longer coupling times (5–7 min) for optimal yields .

Scientific Research Applications

Scientific Research Applications

  • Oligonucleotide Synthesis
    DMT-dI Phosphoramidite is crucial for solid-phase oligonucleotide synthesis (SPOS). In SPOS, the phosphoramidite is coupled to a growing oligonucleotide chain, and the DMT group is removed to expose the 5' hydroxyl for subsequent coupling. This method allows for high coupling efficiencies and yields in the production of long oligonucleotides .
  • Thermodynamic Characterization
    The incorporation of this compound into oligonucleotides enables researchers to study the thermodynamic properties of DNA duplexes. For instance, studies have shown that oligonucleotides synthesized with this compound exhibit melting temperatures that can be analyzed to understand base-pairing stability and interaction dynamics .
  • Synthesis of Modified Oligonucleotides
    This compound can be utilized to create modified nucleotides, such as those containing oxanine bases. These modifications enhance the functionality and stability of oligonucleotides, making them suitable for various applications including antisense therapy and gene editing technologies .
  • Ligatable Oligonucleotide Conjugates
    Recent advancements have demonstrated the use of thiol-modified nucleoside phosphoramidites, including those derived from DMT-dI, to prepare ligatable oligonucleotide conjugates. These conjugates can be used in templated ligation reactions to create complex DNA structures or to attach peptides for targeted delivery systems .
  • Drug Development and Pharmacological Studies
    The application of this compound extends into pharmacological research where it aids in the development of therapeutic agents. Oligonucleotides synthesized using this compound can be radiolabeled for studying pharmacokinetics and pharmacodynamics in vivo, providing insights into drug behavior within biological systems .

Data Table: Key Properties and Applications

Property/CharacteristicDescription
Chemical Structure This compound is characterized by its dimethoxytrityl protective group attached to a phosphoramidite backbone.
Coupling Efficiency Achieves up to 99-100% coupling efficiency when used in solid-phase synthesis with appropriate reagents .
Thermodynamic Studies Enables analysis of melting temperatures and stability of modified DNA duplexes .
Modified Oligonucleotides Facilitates synthesis of oligonucleotides with enhanced properties for therapeutic applications .
Ligatable Conjugates Used in creating ligatable structures for advanced biochemical applications .

Case Studies

  • Model Network Hydrogels
    A study demonstrated the use of DMT-dT phosphoramidite in synthesizing model network hydrogels that incorporate oligonucleotides for biomedical applications. The research highlighted the efficiency of coupling reactions and the successful removal of the DMT group for further functionalization .
  • Oxa-ODNs Synthesis
    The synthesis of oxanine-containing oligonucleotides using DMT-dOxo amidite showcased high incorporation yields (over 93%). This study illustrated how modifications could be effectively integrated into oligonucleotide sequences to enhance their biochemical properties .
  • Radiolabeling Techniques
    Research involving radiolabeled antisense oligonucleotides demonstrated how this compound could be employed to track drug interactions within biological systems, providing valuable data on pharmacological effects and mechanisms .

Mechanism of Action

DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DMT-dI Phosphoramidite is unique due to its ability to incorporate inosine into DNA sequences. Inosine can pair with multiple bases, providing flexibility in hybridization and making it valuable for applications requiring degenerate sequences or studying mutations .

Biological Activity

DMT-dI Phosphoramidite is a chemical compound utilized primarily in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This article explores the biological activity associated with this compound, focusing on its role in nucleic acid synthesis, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its dimethoxytrityl (DMT) protecting group and is used in the synthesis of DNA and RNA strands. The compound's structure allows for the protection of the nucleobase during the synthesis process, facilitating the formation of phosphodiester bonds essential for nucleic acid integrity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈N₃O₅P
  • Molecular Weight : Approximately 373.31 g/mol

Nucleic Acid Synthesis

This compound is integral to the phosphoramidite method of oligonucleotide synthesis. This method involves several key steps:

  • Activation : The phosphoramidite is activated to allow for nucleophilic attack by the 5' hydroxyl group of a growing oligonucleotide chain.
  • Coupling : The activated phosphoramidite reacts with the hydroxyl group, forming a phosphodiester bond.
  • Deprotection : Following coupling, the DMT group is removed to expose the next nucleophilic site for further elongation.

This process enables the efficient synthesis of custom oligonucleotides for research and therapeutic applications.

Therapeutic Potential

Oligonucleotides synthesized using this compound have shown promise in various therapeutic contexts, including:

  • Gene Therapy : Oligonucleotides can be designed to target specific genes for modulation or silencing, offering potential treatments for genetic disorders.
  • Antisense Therapy : These compounds can bind to complementary RNA sequences, inhibiting translation and providing a mechanism for downregulating specific proteins.
  • Diagnostic Tools : Modified oligonucleotides serve as probes in molecular biology assays, aiding in the detection of specific nucleic acid sequences.

Research Findings

Several studies have investigated the biological effects and applications of oligonucleotides synthesized with this compound. Key findings include:

  • In Vivo Studies : Research indicates that oligonucleotides can effectively modulate gene expression in animal models, demonstrating therapeutic efficacy in conditions such as cancer and genetic disorders .
  • Mechanisms of Action : Oligonucleotides interact with cellular machinery, influencing processes such as RNA splicing and translation. For instance, studies have shown that certain modifications enhance cellular uptake and stability, increasing their therapeutic potential .

Case Studies

  • Gene Silencing in Cancer Models : A study demonstrated that oligonucleotides synthesized using this compound could effectively silence oncogenes in mouse models, leading to reduced tumor growth and improved survival rates .
  • Therapeutic Applications in Genetic Disorders : Another investigation focused on using these oligonucleotides to correct mutations associated with muscular dystrophy. The results indicated significant restoration of protein function in affected tissues .

Comparative Analysis

A comparison of various phosphoramidites used in DNA synthesis highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₁₇H₁₈N₃O₅PUsed for synthesizing DNA/RNA
DMT-dA(bz) PhosphoramiditeC₄₇H₅₂N₇O₇PContains benzoyl group; used in RNA synthesis
DMT-dT PhosphoramiditeC₄₆H₅₀N₇O₇PThymidine derivative; used in DNA synthesis

Q & A

Basic Questions

Q. What is the recommended protocol for incorporating DMT-dI Phosphoramidite into oligonucleotides using automated synthesizers?

this compound is typically incorporated using standard DNA synthesis protocols. For automated synthesizers (e.g., ABI or PerkinElmer systems), coupling times of 90–180 seconds are recommended, depending on sequence complexity. Elongated coupling times (e.g., 3 minutes) may improve efficiency for modified bases like DMT-dI, as observed with 2′-fluoro phosphoramidites . Post-synthesis, deprotection involves concentrated ammonia (8 hours at 55°C) or AMA (10 minutes at 65°C) to cleave the DMT group and base-protecting moieties .

Q. How does the presence of the DMT group influence the stability and coupling efficiency of this compound?

The 5′-DMT group prevents unwanted side reactions during synthesis by protecting the hydroxyl group. Its bulkiness can reduce coupling efficiency compared to non-DMT-protected analogs, necessitating optimized activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole). Stability is maintained under anhydrous conditions, with degradation observed in humid environments .

Q. What deprotection conditions are required for oligonucleotides containing this compound?

Deprotection follows standard DNA protocols:

  • Base cleavage : Concentrated ammonia (28–30% w/v) at 55°C for 8 hours.
  • DMT removal : Acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).
    For faster deprotection, AMA (ammonium hydroxide/methylamine) at 65°C for 10 minutes is effective .

Q. What are the optimal storage conditions for this compound?

Store at -10 to -25°C in airtight, desiccated containers to prevent hydrolysis. Purity degradation >5% over six months indicates compromised reactivity. Avoid repeated freeze-thaw cycles .

Q. What quality control assays ensure batch-to-batch consistency of this compound?

  • Purity : Reversed-phase HPLC (≥99%) and 31P-NMR (≥98%) to confirm absence of hydrolyzed byproducts .
  • UV/VIS spectroscopy : Validate λmax conformity (e.g., 260 nm for nucleobase identity) .

Advanced Research Questions

Q. How can researchers address low coupling efficiencies when using this compound in mixed-sequence oligonucleotides?

  • Optimize coupling time : Extend to 3–5 minutes for sterically hindered sequences.
  • Activator adjustment : Use 0.5 M 5-benzylthio-1H-tetrazole for enhanced reactivity.
  • Pre-activation : Pre-mix phosphoramidite with activator for 30 seconds before coupling .

Q. What analytical methods verify successful incorporation of this compound?

  • MALDI-TOF or ESI-MS : Detect mass shifts corresponding to DMT-dI (Δ ~944 Da).
  • Ion-pair HPLC : Resolve truncated sequences using gradients with triethylamine acetate .
  • NMR : 31P-NMR confirms phosphoramidite integrity (δ ~149 ppm for P(III)) .

Q. What strategies integrate this compound with other modified nucleotides (e.g., 2′-O-methyl or 2′-fluoro)?

  • Sequential coupling : Use orthogonal protecting groups (e.g., acetyl for DMT-dI, tert-butyldimethylsilyl for 2′-O-methyl).
  • Deprotection compatibility : Ensure ammonia/AMA conditions do not degrade sensitive modifications (e.g., 2′-fluoro requires neutral pH post-synthesis) .

Q. How can mass spectrometry distinguish DMT-dI incorporation from depurination artifacts?

  • High-resolution MS : Differentiate mass loss from depurination (-136 Da) vs. DMT-dI adducts.
  • MS/MS fragmentation : Characterize nucleobase-specific ions (e.g., m/z 269 for inosine) .

Q. What are common side reactions with this compound, and how are they mitigated?

  • Oxidation : Trace water converts P(III) to P(V); use anhydrous acetonitrile and argon-purged lines.
  • Depurination : Minimize acidic exposure during DMT removal; limit trichloroacetic acid contact to <30 seconds.
  • Trityl-off failure : Monitor detritylation efficiency via UV monitoring at 498 nm .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZROFWRPJVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DMT-dI Phosphoramidite
DMT-dI Phosphoramidite
DMT-dI Phosphoramidite
DMT-dI Phosphoramidite
DMT-dI Phosphoramidite
DMT-dI Phosphoramidite

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